PtdIns-(3,4,5)-P3 (1,2-dipalmitoyl) (sodium salt)

Description

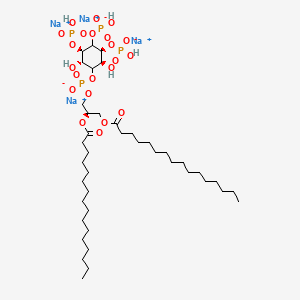

PtdIns-(3,4,5)-P3 (1,2-dipalmitoyl) (sodium salt) is a synthetic phosphatidylinositol trisphosphate (PIP3) analog with two saturated palmitoyl (C16:0) acyl chains at the sn-1 and sn-2 positions of the glycerol backbone. Its molecular formula is C41H78Na4P4O22, and it is commonly used as a research tool to study phosphoinositide-mediated signaling pathways, particularly the PI3K/Akt/mTOR axis . The sodium salt form enhances solubility in aqueous buffers, making it suitable for in vitro assays such as lipid-protein binding studies, enzyme activity assays, and cell-based signaling experiments .

This compound is distinguished by its 3,4,5-trisphosphate modification on the inositol ring, which allows it to act as a high-affinity ligand for pleckstrin homology (PH) domains in proteins like Akt, PDK1, and GRP1 . Its deuterated analog, PtdIns-(3,4,5)-P3 (1,2-dipalmitoyl)-d62 (sodium salt), is frequently employed as an internal standard for mass spectrometry (MS)-based lipidomics due to its structural stability and isotopic labeling .

Properties

IUPAC Name |

tetrasodium;[(1S,2S,4S,5R)-3-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-oxidophosphoryl]oxy-2,4-dihydroxy-5,6-bis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H82O22P4.4Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)57-31-33(59-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)32-58-67(55,56)63-38-36(44)39(60-64(46,47)48)41(62-66(52,53)54)40(37(38)45)61-65(49,50)51;;;;/h33,36-41,44-45H,3-32H2,1-2H3,(H,55,56)(H2,46,47,48)(H2,49,50,51)(H2,52,53,54);;;;/q;4*+1/p-4/t33-,36+,37+,38?,39-,40+,41?;;;;/m1..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKHWJEMVEFYEGE-GQDGIFEPSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)OC(=O)CCCCCCCCCCCCCCC.[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC1[C@@H]([C@H](C([C@H]([C@H]1O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)OC(=O)CCCCCCCCCCCCCCC.[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H78Na4O22P4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1138.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Phosphorylation of the Inositol Ring

The synthesis begins with a protected myo-inositol derivative. Phosphorylation is achieved using phosphoramidite chemistry, which allows precise control over the introduction of phosphate groups. Key steps include:

-

3-Phosphorylation : A benzyl-protected inositol intermediate is reacted with a 3-O-phosphoramidite reagent under anhydrous conditions.

-

4-Phosphorylation : The 4-hydroxyl group is selectively deprotected and phosphorylated using a 4-O-phosphoramidite.

-

5-Phosphorylation : Finally, the 5-hydroxyl group is activated for phosphorylation via a similar phosphoramidite coupling.

After each step, the intermediates are purified by silica gel chromatography to remove unreacted reagents. The final triphosphorylated inositol is deprotected using hydrogenolysis to yield the free trisphosphate head group.

Conjugation to the Diacylglycerol Backbone

The diacylglycerol moiety is introduced via a coupling reaction between the phosphorylated inositol and 1,2-dipalmitoyl-sn-glycerol. This step employs a succinoyl linker at the sn-1 position to facilitate conjugation:

-

Activation of the Glycerol Backbone : 1,2-Dipalmitoyl-sn-glycerol is functionalized with a succinic acid spacer at the sn-1 position using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

-

Coupling to Inositol Trisphosphate : The activated glycerol derivative is reacted with the triphosphorylated inositol in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), forming a stable amide bond.

The crude product is purified by reversed-phase HPLC to isolate PtdIns-(3,4,5)-P3 (1,2-dipalmitoyl) with >98% purity, as confirmed by nuclear magnetic resonance (NMR).

Post-Synthetic Modifications and Salt Formation

Sodium Salt Preparation

To enhance solubility in aqueous buffers, the free acid form of PtdIns-(3,4,5)-P3 is converted to its sodium salt through ion exchange:

Quality Control Measures

-

Purity Assessment : Purity is verified via thin-layer chromatography (TLC) and HPLC, with ≥98% purity required for research-grade material.

-

Mass Spectrometry : Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry confirms the molecular weight (1138.9 Da) and correct phosphorylation pattern.

| Solvent System | Solubility (mg/mL) |

|---|---|

| Chloroform:MeOH:Water (2.5:3:1) | 3.8 |

| PBS (pH 7.2) | 10 |

Stock solutions are prepared by dissolving the lipid in the desired solvent, followed by brief sonication and heating to 37°C.

Applications in Biochemical Research

Protein-Lipid Interaction Studies

PtdIns-(3,4,5)-P3 (1,2-dipalmitoyl) serves as a critical tool for studying PH domain-containing proteins like Akt and ARNO. Surface plasmon resonance (SPR) assays using this lipid have revealed binding affinities (K<sub>d</sub>) in the nanomolar range.

Cell Signaling Reconstitution

In liposome-based assays, the lipid is incorporated into membranes at 5 mol% to mimic physiological concentrations. This system has been used to demonstrate PI3K-dependent Akt activation kinetics.

Challenges and Limitations

Hydrolytic Instability

The 3-phosphate group is susceptible to hydrolysis by phosphatases such as PTEN. To mitigate this, assays are conducted in the presence of phosphatase inhibitors like sodium orthovanadate.

Cost and Scalability

Synthetic PtdIns-(3,4,5)-P3 remains expensive due to multi-step purification requirements. A typical 5 mg batch costs approximately €1,200, limiting large-scale applications.

| Vendor | Purity (%) | Price (€/5 mg) | Solubility (PBS) |

|---|---|---|---|

| GlpBio | 98 | 1,200 | 10 mg/mL |

| Tebubio | 95 | 1,100 | 8 mg/mL |

| Sigma-Aldrich | 99 | 1,500 | 12 mg/mL |

Chemical Reactions Analysis

Phosphorylation and Dephosphorylation

The primary chemical reactions involving PtdIns(3,4,5)P3 include phosphorylation and dephosphorylation:

- Phosphorylation : This reaction is catalyzed by PI3K enzymes that convert PtdIns(4,5)P2 into PtdIns(3,4,5)P3 upon activation by receptor tyrosine kinases or G protein-coupled receptors.

- Dephosphorylation : The action of phosphatase and tensin homolog (PTEN) and SHIP enzymes leads to the conversion of PtdIns(3,4,5)P3 back to PtdIns(4,5)P2 or other lower phosphorylated forms. This regulation is crucial for maintaining cellular signaling balance .

Interaction with Effector Proteins

Once synthesized, PtdIns(3,4,5)P3 serves as a docking site for various effector proteins with pleckstrin homology (PH) domains. These interactions facilitate downstream signaling cascades critical for cellular functions such as growth and metabolism.

Table 2: Key Effector Proteins Interacting with PtdIns(3,4,5)P3

| Protein Name | Function |

|---|---|

| AKT | Cell survival and metabolism |

| PDK1 | Activates AKT through phosphorylation |

| PKCζ | Regulates various signaling pathways |

Biological Activity and Significance

Research indicates that synthetic analogs of PtdIns(3,4,5)P3 can exhibit prolonged biological activity compared to their natural counterparts. For instance:

- Stabilized Analogues : Metabolically-stabilized analogs have shown enhanced agonistic activity in cellular models mimicking insulin effects on sodium transport .

- Role in Disease : Aberrant signaling through the PI3K pathway involving PtdIns(3,4,5)P3 has been implicated in various diseases including cancer. Understanding these pathways is vital for developing therapeutic strategies targeting these signaling mechanisms .

Scientific Research Applications

PtdIns-(3,4,5)-P3 is extensively studied due to its critical roles:

Cell Signaling: Regulates cell growth, survival, and proliferation.

Metabolism: Influences glucose homeostasis and lipid metabolism.

Immune Response: Modulates immune cell activation and function.

Cancer Research: Implicated in cancer progression and metastasis.

Mechanism of Action

PtdIns-(3,4,5)-P3 acts as a second messenger by binding to specific proteins, including Akt (protein kinase B), leading to downstream signaling cascades. It activates pathways involved in cell survival, growth, and motility.

Comparison with Similar Compounds

Comparison with Similar Compounds

Phosphoinositides are differentiated by the number and position of phosphate groups on the inositol ring and the acyl chain composition. Below is a detailed comparison of PtdIns-(3,4,5)-P3 (1,2-dipalmitoyl) (sodium salt) with structurally and functionally related compounds:

Structural Differences

Functional Differences

Signaling Specificity :

- PtdIns-(3,4,5)-P3 (dipalmitoyl) activates Akt via PH domain binding, promoting cell survival and proliferation .

- PtdIns-(4,5)-P2 (dipalmitoyl) is a substrate for phospholipase C (PLC), generating IP3 and diacylglycerol (DAG) for calcium signaling .

- PtdIns-(3,4)-P2 (dipalmitoyl) recruits TAPP1 adaptors, modulating endosomal trafficking .

Enzyme Interactions :

Analytical Compatibility :

Key Research Findings

- PI3K/Akt Pathway : PtdIns-(3,4,5)-P3 (dipalmitoyl) directly activates Akt Thr308 phosphorylation, which is critical for cell survival in cancer models .

- PTEN Regulation : Loss of PTEN increases PtdIns-(3,4,5)-P3 levels, leading to pathological cardiac hypertrophy in mice .

- Lipid-Protein Interactions: The dioctanoyl analog exhibits reduced affinity for GRP1 compared to dipalmitoyl derivatives, highlighting acyl chain length’s role in binding specificity .

Data Tables

Table 2: Commercial Sources and Purity

Biological Activity

Phosphatidylinositol 3,4,5-trisphosphate (PtdIns(3,4,5)P3) is a crucial lipid signaling molecule involved in various cellular processes, including growth, survival, and metabolism. The compound PtdIns-(3,4,5)-P3 (1,2-dipalmitoyl) (sodium salt) serves as a membrane anchor for proteins with pleckstrin homology (PH) domains, facilitating their recruitment and activation in response to extracellular signals. This article reviews the biological activity of this compound, focusing on its signaling pathways, regulatory mechanisms, and implications in disease contexts.

Structure and Synthesis

PtdIns-(3,4,5)-P3 is synthesized from phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2) by the action of phosphoinositide 3-kinases (PI3Ks). The dipalmitoyl form refers to the presence of two palmitic acid chains at the sn-1 and sn-2 positions of the glycerol backbone. This modification enhances membrane affinity and stability compared to its non-acylated counterparts.

Synthesis Process:

- Starting Material: Phosphatidylinositol.

- Enzymatic Action: PI3K catalyzes the phosphorylation at the 3-position.

- Purification: The product is purified through chromatographic techniques to obtain the sodium salt form.

Signaling Pathways

PtdIns(3,4,5)P3 acts primarily through the activation of downstream signaling pathways:

- AKT Pathway: PtdIns(3,4,5)P3 recruits AKT to the plasma membrane where it is phosphorylated and activated by PDK1 and mTORC2. Activated AKT then phosphorylates various substrates involved in cell survival and proliferation .

- Regulation by Phosphatases: The activity of PtdIns(3,4,5)P3 is tightly regulated by phosphatases such as PTEN and SHIP1. These enzymes dephosphorylate PtdIns(3,4,5)P3 to terminate signaling .

Cellular Effects

- Cell Proliferation: PtdIns(3,4,5)P3 plays a pivotal role in promoting cell growth and division through AKT-mediated pathways .

- Metabolism Regulation: It influences glucose metabolism by activating GLUT4 translocation to the plasma membrane .

- Ion Transport: Studies have shown that dipalmitoyl PtdIns(3,4,5)P3 can mimic insulin's effects on sodium transport in renal epithelial cells .

Breast Cancer

In breast cancer models, hyperactivation of the PI3K/AKT pathway due to increased levels of PtdIns(3,4,5)P3 has been observed. This dysregulation contributes to tumor growth and resistance to therapies .

Colorectal Cancer

Research indicates that nuclear translocation of PI3Kα leads to elevated levels of nuclear PtdIns(3,4,5)P3 in colorectal cancer cells. This translocation is associated with altered RNA metabolism and pre-mRNA splicing processes .

Tables

| Function | Mechanism | Biological Impact |

|---|---|---|

| Cell Growth | AKT activation | Enhanced proliferation |

| Glucose Metabolism | GLUT4 translocation | Increased glucose uptake |

| Sodium Transport | Mimics insulin | Regulates renal sodium absorption |

| RNA Metabolism | Nuclear PI3Kα signaling | Modulates gene expression |

Q & A

Q. Basic Research Focus

- Liposome Preparation : Use the lipid film hydration method with phosphatidylcholine/cholesterol mixtures (70:30 molar ratio). Include 1–5 mol% PtdIns-(3,4,5)-P3 to mimic physiological concentrations. Validate incorporation via dynamic light scattering (DLS) for uniform vesicle size (~100 nm) .

- Membrane Binding Assays : Pair with pleckstrin homology (PH) domain-containing proteins (e.g., Akt or GRP1) in surface plasmon resonance (SPR) or liposome pull-down assays .

How can the structural integrity of synthetic PtdIns-(3,4,5)-P3 be validated post-synthesis?

Q. Advanced Research Focus

- Analytical Techniques :

- Functional Validation : Test resistance to PI-specific phospholipase C (PLC) cleavage, a hallmark of its stability in signaling contexts .

What mechanisms explain PtdIns-(3,4,5)-P3’s role in PI3K/Akt signaling cascades?

Advanced Research Focus

PtdIns-(3,4,5)-P3 recruits Akt via its PH domain to the plasma membrane, enabling phosphorylation at Thr308/Ser473. This activates downstream targets (e.g., mTOR and GSK-3β). Key validations include:

- Knockdown/Overexpression Models : Use PI3K inhibitors (e.g., LY294002) or PTEN-deficient cells to amplify PtdIns-(3,4,5)-P3 levels .

- Imaging : Fluorescently tagged PH domains (e.g., GFP-GRP1) to visualize PtdIns-(3,4,5)-P3 localization via TIRF microscopy .

How can contradictory data on PH domain binding specificity be resolved?

Advanced Research Focus

Discrepancies arise from competing phosphoinositides (e.g., PtdIns-(3,4)-P2) or non-canonical PH domain interactions. Mitigate by:

- Competitive Binding Assays : Titrate unlabeled PtdIns-(3,4,5)-P3 against fluorescent analogs in SPR .

- Structural Analysis : Solve co-crystal structures of PH domains bound to PtdIns-(3,4,5)-P3 to identify critical residues (e.g., Arg25 and Lys32 in GRP1) .

What methods quantify PtdIns-(3,4,5)-P3 dynamics in live cells?

Q. Advanced Research Focus

- Metabolic Labeling : Incubate cells with ³²P-orthophosphate, immunoprecipitate lipids via anti-PtdIns-(3,4,5)-P3 antibodies, and quantify by TLC .

- Biosensors : Use FRET-based reporters (e.g., Akt-PH domain fused to CFP/YFP) to monitor spatiotemporal redistribution in response to growth factors .

How does sodium salt formulation impact experimental outcomes compared to ammonium salts?

Q. Basic Research Focus

- Cation Effects : Sodium salts enhance aqueous solubility but may interfere with cation-sensitive assays (e.g., electrophysiology). Use ammonium salts for pH-sensitive liposomes .

- Bioavailability : Sodium counterions stabilize the phosphate head group, improving membrane integration in cell-free systems .

What controls are essential when studying PtdIns-(3,4,5)-P3 in cell migration assays?

Q. Advanced Research Focus

- Negative Controls : Include PI3K inhibitors (wortmannin) or PTEN-overexpressing cells to deplete PtdIns-(3,4,5)-P3 .

- Scrambled Lipids : Use non-signaling analogs (e.g., PtdIns-(4,5)-P2) to rule out nonspecific membrane effects .

How can batch-to-batch variability in synthetic PtdIns-(3,4,5)-P3 be minimized?

Q. Basic Research Focus

- Quality Control : Require HPLC (>98% purity) and MS certificates from suppliers. For in-house synthesis, standardize acyl chain lengths via MALDI-TOF .

- Functional Consistency : Pre-test each batch in PH domain binding assays (e.g., Akt pull-downs) .

What advanced techniques map PtdIns-(3,4,5)-P3 distribution in subcellular compartments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.